molecular formula C11H8F3N B11891972 1-Amino-5-(trifluoromethyl)naphthalene

1-Amino-5-(trifluoromethyl)naphthalene

Cat. No.: B11891972
M. Wt: 211.18 g/mol
InChI Key: ABDHICJEYSIJNR-UHFFFAOYSA-N
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Description

1-Amino-5-(trifluoromethyl)naphthalene (CAS 316-72-3) is a specialized organic compound with the molecular formula C 11 H 8 F 3 N and a molecular weight of 211.18 g/mol . This chemical features a naphthalene ring system—a fused bicyclic aromatic structure —that is substituted with an amino group and an electron-withdrawing trifluoromethyl group at the 1 and 5 positions, respectively. This specific arrangement makes it a valuable building block in advanced chemical synthesis. Compounds containing the naphthalene core and trifluoromethyl group are frequently employed in the development of Schiff base ligands for coordination chemistry and are investigated for their potential biological activities, including antibacterial and anticancer properties . Researchers utilize this and similar compounds as key intermediates in the preparation of more complex molecules for applications in materials science and pharmaceutical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

5-(trifluoromethyl)naphthalen-1-amine

InChI

InChI=1S/C11H8F3N/c12-11(13,14)9-5-1-4-8-7(9)3-2-6-10(8)15/h1-6H,15H2

InChI Key

ABDHICJEYSIJNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2N)C(=C1)C(F)(F)F

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Trifluoromethylated Aminonaphthalenes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Amino-5-(trifluoromethyl)naphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a comprehensive picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons and the protons of the amino group. The naphthalene (B1677914) ring system gives rise to a complex pattern of coupled signals in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-donating amino group and the electron-withdrawing trifluoromethyl group will influence the chemical shifts of the neighboring protons. The amino group protons are anticipated to appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.0 - 7.2d~8.0
H-37.4 - 7.6t~7.5
H-47.8 - 8.0d~8.5
H-67.7 - 7.9d~7.0
H-77.5 - 7.7t~7.8
H-88.1 - 8.3d~8.2
-NH₂4.0 - 5.5br s-

Note: These are predicted values based on the analysis of similar compounds and substituent effects. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will display signals for the ten naphthalene carbons and the carbon of the trifluoromethyl group. The chemical shifts will be influenced by the attached functional groups. The carbon atom attached to the amino group (C-1) is expected to be shielded, while the carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will show characteristic shifts and couplings to fluorine.

Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-1140 - 145s-
C-2110 - 115s-
C-3125 - 130s-
C-4120 - 125s-
C-4a128 - 132s-
C-5125 - 130q~30-35
C-6122 - 127q~5-7
C-7128 - 132s-
C-8120 - 125q~3-5
C-8a130 - 135s-
-CF₃120 - 125q~270-280

Note: These are predicted values. The trifluoromethyl group induces characteristic quartet (q) splitting for the attached and nearby carbons due to coupling with the three fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group attached to an aromatic ring typically appears in the range of -60 to -65 ppm relative to a standard reference like CFCl₃. The presence of the amino group on the same naphthalene ring may cause a slight shift in this value.

Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CF₃-62 to -64s

Note: The chemical shift is relative to CFCl₃ at 0 ppm. A singlet is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H bonds of the amino group, the C-F bonds of the trifluoromethyl group, and the vibrations of the naphthalene ring. The N-H stretching vibrations are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. The strong C-F stretching vibrations of the CF₃ group are typically observed in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching and C=C ring stretching vibrations will also be present.

Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3400 - 3500N-H asymmetric stretchingMedium
3300 - 3400N-H symmetric stretchingMedium
3000 - 3100Aromatic C-H stretchingMedium
1600 - 1630N-H scissoringStrong
1500 - 1600Aromatic C=C stretchingMedium-Strong
1250 - 1350C-N stretchingMedium
1100 - 1300C-F stretching (asymmetric and symmetric)Very Strong
750 - 850Aromatic C-H out-of-plane bendingStrong

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While C-F bonds often give weak Raman signals, the aromatic ring vibrations are typically strong and well-defined. The symmetric stretching of the naphthalene ring system is expected to be a prominent feature in the Raman spectrum.

Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3000 - 3100Aromatic C-H stretchingMedium
1550 - 1620Aromatic C=C stretchingStrong
1350 - 1450Naphthalene ring breathingVery Strong
1100 - 1200C-F symmetric stretchingWeak-Medium
700 - 800Ring deformation modesMedium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

The electronic absorption spectrum of this compound is predicted to be dominated by π → π* transitions within the naphthalene aromatic system. The parent compound, naphthalene, exhibits strong ultraviolet absorption. nist.gov The introduction of an amino group (-NH₂) at the 1-position significantly influences the electronic structure. The nitrogen's lone pair of electrons can conjugate with the π-system of the naphthalene ring, which typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths. For instance, 1-aminonaphthalene shows a principal absorption maximum (λ_max) around 313-332 nm. researchgate.netresearchgate.net

Table 1: Representative UV-Vis Absorption Data for an Analogous Compound This table shows experimental data for 1-aminonaphthalene to provide a reference for the expected absorption range of this compound.

CompoundSolventλ_max (nm)Molar Absorptivity (ε)
1-AminonaphthaleneNot Specified313Not Specified

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₁₁H₈F₃N), the exact molecular weight is 211.18 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺˙) peak at m/z 211, which should be relatively intense due to the stability of the aromatic naphthalene core. researchgate.net As the molecule contains one nitrogen atom, the molecular ion peak will have an odd m/z value, in accordance with the nitrogen rule.

The fragmentation of the molecular ion is anticipated to follow pathways characteristic of both aromatic amines and trifluoromethylated aromatic compounds. aanda.orgmiamioh.eduwhitman.eduwhitman.edu Key fragmentation steps would likely include:

Loss of a hydrogen radical ([M-1]⁺): A common fragmentation for aromatic amines, leading to a peak at m/z 210.

Loss of HCN ([M-27]⁺): Cleavage of the aromatic ring and the amino group can lead to the elimination of a neutral hydrogen cyanide molecule, resulting in a fragment at m/z 184.

Loss of the trifluoromethyl radical ([M-69]⁺): The C-CF₃ bond can cleave, leading to the loss of a ·CF₃ radical. This is a characteristic fragmentation for trifluoromethyl-containing compounds and would produce a significant ion at m/z 142.

Further Fragmentation: The resulting fragment ions would likely undergo further fragmentation, involving the breakdown of the naphthalene ring structure, leading to smaller charged species.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table presents a plausible fragmentation pattern based on the chemical structure and known fragmentation rules.

m/z ValueProposed Fragment IonFormula of Lost Neutral Fragment
211[C₁₁H₈F₃N]⁺˙ (Molecular Ion)-
210[C₁₁H₇F₃N]⁺
184[C₁₀H₇F₃]⁺HCN
142[C₁₀H₈N]⁺·CF₃

Single Crystal X-ray Diffraction Analysis

While no experimental crystal structure for this compound has been reported, its molecular geometry, conformation, and crystal packing can be inferred from the known structures of related naphthalene derivatives. researchgate.nettandfonline.comroyalsocietypublishing.org

Determination of Molecular Geometry and Conformation

The molecular structure of this compound will be based on the planar, bicyclic aromatic core of naphthalene. wikipedia.org Studies on 1-aminonaphthalene have shown that while the naphthalene ring system is largely planar, the amino group can exhibit slight pyramidalization at the nitrogen atom. researchgate.netru.nl The C-N bond may allow for some rotational freedom, and the amino group is often found to be slightly twisted out of the plane of the aromatic ring to minimize steric interactions. researchgate.net

Table 3: Representative Bond Lengths and Angles from Analogous Naphthalene Structures Data from related naphthalene derivatives are provided to illustrate expected geometric parameters.

ParameterTypical Value
C-C (aromatic)1.37 - 1.42 Å
C-N (aromatic)~1.40 Å
C-CF₃~1.50 Å
C-F~1.35 Å
∠ C-C-C (aromatic)~120°
∠ C-C-N~120°
∠ F-C-F~109.5°

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a combination of intermolecular forces that dictate the formation of a stable, three-dimensional lattice. The primary interactions expected are:

Hydrogen Bonding: The amino group is a potent hydrogen bond donor (N-H). It can form hydrogen bonds with suitable acceptors on neighboring molecules. The nitrogen atom of the amino group and the highly electronegative fluorine atoms of the trifluoromethyl group can act as hydrogen bond acceptors. researchgate.netd-nb.info Therefore, N-H···N and N-H···F intermolecular hydrogen bonds are highly probable and would play a significant role in the crystal packing.

π-π Stacking: The planar aromatic naphthalene cores are expected to participate in π-π stacking interactions. d-nb.inforsc.org These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, are a common and important feature in the crystal structures of polycyclic aromatic compounds. The stacking can occur in various geometries, such as parallel-displaced or T-shaped arrangements.

These combined interactions will lead to a specific packing motif that maximizes the cohesive energy of the crystal.

Theoretical and Computational Chemistry Studies of 1 Amino 5 Trifluoromethyl Naphthalene Analogues

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and ground state properties of molecules.

The geometry of 1-Amino-5-(trifluoromethyl)naphthalene is determined by the interplay of the steric and electronic effects of the amino (-NH₂) and trifluoromethyl (-CF₃) substituents on the rigid naphthalene (B1677914) framework. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict the most stable conformation by minimizing the total energy of the molecule.

For analogues such as 1-aminonaphthalene, studies have shown that the ground state (S₀) geometry is characterized by a slight pyramidal distortion at the nitrogen atom of the amino group. nih.gov The -NH₂ group is also typically rotated by approximately 20 degrees relative to the plane of the naphthalene ring. nih.gov This rotation is a result of the balance between the delocalization of the nitrogen lone pair into the π-system of the naphthalene ring, which favors planarity, and steric hindrance with the adjacent peri-hydrogen atom.

In this compound, the bulky -CF₃ group at the 5-position is expected to have a minimal direct steric interaction with the 1-amino group. However, its strong electron-withdrawing nature will influence the electronic distribution and, consequently, the bond lengths and angles of the naphthalene core. The C-N bond is expected to have partial double bond character due to the delocalization of the nitrogen lone pair, leading to a shorter bond length compared to a typical C-N single bond. The C-C bonds within the naphthalene ring will also be perturbed, with lengths deviating slightly from those of unsubstituted naphthalene.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on Analogues Note: These are hypothetical values based on calculations of 1-aminonaphthalene and the known effects of the trifluoromethyl group. Actual calculated values for the specific molecule may vary.

ParameterPredicted Value
C1-N Bond Length (Å)1.385
C-F Bond Length (Å)1.345
C1-C2 Bond Length (Å)1.370
C4-C10 Bond Length (Å)1.420
C5-C6 Bond Length (Å)1.375
C-N-H Bond Angle (°)112.5
C-C-F Bond Angle (°)111.0
N-C1-C2 Bond Angle (°)121.0

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. For complex molecules, theoretical calculations are often essential for a detailed interpretation of the vibrational modes.

For this compound, the vibrational spectrum will be a composite of the modes of the naphthalene core and the characteristic vibrations of the amino and trifluoromethyl substituents.

Amino Group Vibrations: The -NH₂ group will exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. N-H scissoring (bending) modes are expected around 1600-1650 cm⁻¹.

Trifluoromethyl Group Vibrations: The -CF₃ group has strong, characteristic C-F stretching vibrations. These are typically observed in the 1100-1350 cm⁻¹ region and are often intense in the IR spectrum. CF₃ bending and rocking modes will appear at lower frequencies.

Naphthalene Core Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-C stretching vibrations of the naphthalene ring will appear in the 1400-1600 cm⁻¹ region.

Theoretical calculations provide scaled vibrational frequencies that can be compared with experimental data. The scaling factors account for the approximations inherent in the computational methods and the anharmonicity of the vibrations.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These are predicted frequency ranges based on studies of analogous compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Asymmetric Stretch3450 - 3500
N-H Symmetric Stretch3350 - 3400
Aromatic C-H Stretch3050 - 3150
N-H Scissoring1610 - 1640
Aromatic C=C Stretch1400 - 1600
C-F Asymmetric Stretch1250 - 1350
C-F Symmetric Stretch1100 - 1200
C-N Stretch1250 - 1300

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States

TD-DFT is a powerful extension of DFT that allows for the calculation of electronic excited state properties, such as absorption and emission spectra.

The electronic absorption spectrum of this compound is dominated by π→π* transitions within the naphthalene ring system. The positions and intensities of the absorption bands are significantly influenced by the substituents.

The amino group, being an electron-donating group, causes a red-shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted naphthalene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy. In contrast, the electron-withdrawing trifluoromethyl group is expected to lower the energy of the lowest unoccupied molecular orbital (LUMO), which would also contribute to a red-shift. The combined effect of these two groups is a significant bathochromic shift.

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum. For 1-aminonaphthalene, the S₁←S₀ transition is observed around 332 nm. nih.gov The presence of the additional trifluoromethyl group is expected to shift this to a longer wavelength.

Table 3: Predicted Electronic Absorption Data for this compound Analogues Note: Data for 1-aminonaphthalene is from literature, and predictions for the target molecule are extrapolations.

CompoundCalculated λ_max (nm)Major TransitionOscillator Strength (f)
Naphthalene~275, ~312π→πVariable
1-Aminonaphthalene~332π→π (HOMO→LUMO)Moderate
This compound (Predicted)340 - 360π→π* (HOMO→LUMO)Moderate to High

Fluorescence occurs from the first excited singlet state (S₁) to the ground state (S₀). The emission wavelength is typically longer than the absorption wavelength (Stokes shift). TD-DFT can be used to optimize the geometry of the S₁ state and then calculate the emission energy.

For 1-aminonaphthalene, excitation to the S₁ state leads to a reduction in the C-N bond length and a flattening of the amino group, indicating an increase in the charge transfer character from the amino group to the naphthalene ring in the excited state. nih.gov This intramolecular charge transfer (ICT) character is a key feature of many fluorescent molecules. The trifluoromethyl group, being a strong electron acceptor, is expected to enhance this ICT character in this compound, which could lead to a larger Stokes shift and potentially influence the fluorescence quantum yield.

Molecular Orbital Analysis

The frontier molecular orbitals, the HOMO and LUMO, are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and the energy of the lowest electronic transition.

In this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the amino group, reflecting the electron-donating nature of the -NH₂ group. The LUMO, on the other hand, will likely have significant contributions from the naphthalene core and the trifluoromethyl group, due to the electron-withdrawing nature of the -CF₃ group.

The amino group raises the HOMO energy, while the trifluoromethyl group lowers the LUMO energy. Both effects lead to a reduction in the HOMO-LUMO gap compared to unsubstituted naphthalene. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a lower energy for the first electronic excitation.

Table 4: Predicted Frontier Molecular Orbital Energies (eV) for this compound and its Analogues Note: These are representative values from DFT calculations on similar systems.

CompoundE_HOMO (eV)E_LUMO (eV)HOMO-LUMO Gap (eV)
Naphthalene-6.15-1.254.90
1-Aminonaphthalene-5.45-1.104.35
This compound (Predicted)-5.60-1.504.10

Frontier Molecular Orbital (HOMO-LUMO) Energy and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the reactivity of molecules. numberanalytics.comwikipedia.orglibretexts.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. numberanalytics.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. analis.com.my

For the analogue, (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate, DFT calculations at the B3LYP/6-31G(d,p) level have determined the energies of these frontier orbitals. researchgate.net The HOMO is primarily localized on the naphthalen-2-olate ring, while the LUMO is distributed over the trifluoromethylphenylimino moiety. This spatial separation of the frontier orbitals suggests a significant intramolecular charge transfer (ICT) from the naphthalene part to the trifluoromethylphenyl part upon electronic excitation.

Table 1: Frontier Molecular Orbital Energies for a this compound Analogue

Molecular Orbital Energy (eV)
HOMO -5.87
LUMO -2.15
Energy Gap (ΔE) 3.72

Data sourced from a DFT study on (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate. researchgate.net

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.denumberanalytics.comblogspot.com This analysis provides a quantitative description of bonding, charge distribution, and conjugative or hyperconjugative interactions within a molecule. researchgate.net By examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs, one can quantify the stability afforded by electron delocalization. uni-muenchen.de

NBO analysis also provides a detailed atomic charge distribution. For 1-azanaphthalene-8-ol, calculations showed that the oxygen atom carries the most negative charge, while the hydrogen atom of the hydroxyl group is highly positive, indicating a strong intramolecular hydrogen bond. researchgate.net For analogues of this compound, a similar analysis would be expected to show a significant negative charge on the fluorine atoms of the trifluoromethyl group and on the nitrogen atom of the amino group, influencing the molecule's electrostatic interactions and reactivity.

Table 2: Illustrative NBO Analysis Data for a Naphthalene Derivative

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (O) π* (C-C) 15.8 Lone Pair -> π* delocalization
π (C-C) π* (C-C) 22.5 π -> π* delocalization
σ (C-H) σ* (C-N) 2.1 σ -> σ* hyperconjugation

This table presents hypothetical data based on typical values for aromatic systems to illustrate the output of an NBO analysis.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. deeporigin.comuni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. wolfram.com Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. deeporigin.com

For the analogue (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate, the MEP map reveals that the most negative potential is concentrated around the oxygen atom, indicating it as the primary site for electrophilic interactions. researchgate.net Conversely, the hydrogen atoms and the region around the trifluoromethyl group exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interactions. researchgate.net The MEP surface provides a clear and intuitive picture of how the molecule will interact with other charged or polar species. numberanalytics.com

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical methods are computational techniques that solve the Schrödinger equation from "first principles," without the use of experimental data or empirical parameters. wikipedia.orgfiveable.melibretexts.org These methods, which include Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, offer high accuracy but are computationally demanding. nih.govststephens.net.in They are essential for studying systems where new types of bonding or unusual electronic environments are present. libretexts.org

Studies on single-atom peri-bridged naphthalene compounds have employed ab initio and DFT methods to investigate their ground state molecular structures, pyramidal atom inversion energies, and the stability of intermediates in electrophilic substitution reactions. researchgate.net For example, calculations can determine the energy barrier for the inversion of an atom within the bridged structure and identify the most stable transition state. These calculations provide fundamental insights into the structural dynamics and reactivity of complex naphthalene systems. researchgate.net While specific ab initio studies on this compound were not found, these methods would be invaluable for accurately determining its geometry, vibrational frequencies, and reaction mechanisms.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense light, which is crucial for applications in optoelectronics, such as frequency conversion and optical switching. analis.com.my Computational chemistry plays a vital role in the prediction and design of new NLO materials by calculating properties like the molecular polarizability (α) and the first-order hyperpolarizability (β). aip.orgresearchgate.netnasa.gov Molecules with large hyperpolarizability values are promising candidates for NLO applications. ajrconline.org

The NLO properties of the analogue (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate have been predicted using DFT calculations. researchgate.net The presence of electron-donating (naphtholate) and electron-withdrawing (trifluoromethylphenyl) groups connected by a π-conjugated system facilitates intramolecular charge transfer, a key feature for a high NLO response. nih.gov The calculated first hyperpolarizability (β₀) for this analogue was found to be significantly higher than that of urea, a standard reference material for NLO studies. This suggests that naphthalene derivatives with similar donor-acceptor architectures could be effective NLO materials. researchgate.net

Table 3: Calculated Non-Linear Optical Properties for a Naphthalene Analogue

Property Calculated Value
Dipole Moment (μ) 4.54 Debye
Mean Polarizability (α) 30.67 x 10⁻²⁴ esu
First Hyperpolarizability (β₀) 41.05 x 10⁻³⁰ esu

Data sourced from a DFT study on (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate. researchgate.net

Reactivity and Derivatization Strategies for 1 Amino 5 Trifluoromethyl Naphthalene

Chemical Transformations of the Amino Group

The primary amino group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives.

The nitrogen atom of the amino group can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively.

N-Alkylation typically involves the reaction of the amine with alkyl halides, such as methyl iodide, often under basic conditions. A common strategy to achieve controlled mono-methylation of primary aromatic amines involves the initial formation of a trifluoroacetyl derivative, followed by methylation and subsequent hydrolysis of the protecting group. rsc.org

N-Acylation is a common transformation used to synthesize amides and sulfonamides. Amides are readily formed by reacting the amine with acylating agents like acyl chlorides or anhydrides (e.g., acetic anhydride) under neutral or basic conditions. orientjchem.orgrsc.orglibretexts.org Sulfonamides, an important class of compounds, are synthesized by reacting the amine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base. prepchem.comnih.gov These reactions convert the basic amino group into a neutral amide or sulfonamide linkage. The transformation of 1,5-diamino-naphthalene into a mono-pyroglutanilide derivative demonstrates a specific example of mono-amidation on a naphthalene (B1677914) core. mdpi.com

Table 1: Representative N-Alkylation and N-Acylation Reactions on Aminonaphthalene Scaffolds The following table presents analogous reactions based on the reactivity of 1-naphthylamine (B1663977), as specific examples for 1-amino-5-(trifluoromethyl)naphthalene are not readily available in the cited literature.

Reaction Type Reagent Product Type Reference Compound Conditions
N-Alkylation Methyl iodide Secondary Amine 1-Naphthylamine Basic conditions
N-Acylation Acetic anhydride Acetamide Aniline Water, Room Temp
N-Acylation p-Toluenesulfonyl chloride Sulfonamide 1-Naphthalenesulfonyl chloride Ammonia (B1221849), Et₂O, -78°C to RT

Primary aromatic amines, such as this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond of the imine. semanticscholar.orgedu.krd

The formation of Schiff bases from 1-naphthylamine and various aldehydes (e.g., benzaldehyde, naphthalene-1-carbaldehyde) proceeds efficiently in an alcoholic medium with an acid catalyst, demonstrating the general applicability of this reaction to the aminonaphthalene scaffold. semanticscholar.orgsemanticscholar.org The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes due to effective conjugation. semanticscholar.org

Table 2: Examples of Schiff Base Formation with 1-Naphthylamine This table provides analogous examples of Schiff base formation, illustrating the expected reactivity of this compound.

Amine Reactant Carbonyl Reactant Catalyst Product (Schiff Base) Reference
1-Naphthylamine Benzaldehyde Acetic Acid N-Benzylidenenaphthalen-1-amine semanticscholar.org
1-Naphthylamine Naphthalene-1-carbaldehyde Acetic Acid N-(Naphthalen-1-ylmethylene)naphthalen-1-amine semanticscholar.org
Naphtha[1,2-d]thiazol-2-amine Substituted Aromatic Aldehydes Acetic Acid 2-Benzylideneaminonaphthothiazoles nih.gov

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the combined electronic effects of the amino (-NH₂) and trifluoromethyl (-CF₃) groups.

The amino group is a powerful activating group and is ortho, para-directing. By donating its lone pair of electrons into the aromatic system, it increases the electron density of the ring, particularly at the C2, C4, and C8a (peri) positions.

The trifluoromethyl group is a strong deactivating group due to its powerful electron-withdrawing inductive effect and is meta-directing. smolecule.comnih.govresearchgate.net

In the case of this compound, the two groups are on different rings. The amino group at C1 strongly activates its own ring for electrophilic attack. Therefore, substitution is expected to occur predominantly on the amino-substituted ring. The primary positions for electrophilic attack would be C2 and C4, as they are ortho and para to the activating amino group. The C4 position is generally favored in naphthalene systems. google.com For instance, sulfonation of 1-aminonaphthalene with sulfuric acid can yield 1-aminonaphthalene-4-sulfonic acid (naphthionic acid). wikipedia.org A silver-catalyzed C-H amination of 1-naphthylamine derivatives has been shown to occur at the C4 position. mdpi.com

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is known for its high stability and is generally unreactive under many common reaction conditions. smolecule.com The strength of the carbon-fluorine bonds makes transformations of the -CF₃ group challenging. Direct nucleophilic or electrophilic attack on the trifluoromethyl group itself is not a common synthetic strategy. However, its strong electron-withdrawing nature significantly influences the reactivity of the naphthalene ring to which it is attached, making that ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution if a suitable leaving group were present. While methods exist for the introduction of -CF₃ groups onto aromatic rings, reactions that chemically alter an existing aryl-CF₃ group are less common and often require harsh conditions or specialized reagents. st-andrews.ac.uk

Modifications and Functionalization of the Naphthalene Core

Beyond direct electrophilic substitution, the naphthalene core of this compound can be functionalized through multi-step synthetic sequences. One of the most powerful methods begins with the diazotization of the primary amino group. Treatment of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures produces a diazonium salt. masterorganicchemistry.comnumberanalytics.com This intermediate is highly versatile and can be displaced by a wide variety of nucleophiles, often with the use of copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov This allows the amino group to be replaced with halogens (-Cl, -Br), a cyano group (-CN), or a hydroxyl group (-OH), thereby opening pathways to a vast range of other derivatives. numberanalytics.comwikipedia.org

Another strategy involves introducing a halogen at a specific position via electrophilic aromatic substitution (as discussed in 5.1.3) and then using modern cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov This can be used to introduce secondary or tertiary amino groups or other nitrogen-containing heterocycles at specific sites on the naphthalene core.

Regioselectivity and Stereoselectivity in Synthetic Modifications

Regioselectivity in the synthetic modification of this compound is primarily dictated by the electronic directing effects of the existing substituents.

For Electrophilic Aromatic Substitution : As detailed in section 5.1.3, the powerful activating and ortho, para-directing effect of the C1-amino group will dominate, directing incoming electrophiles to the C2 and, more likely, the C4 positions of the same ring. The trifluoromethyl group at C5 deactivates the second ring, making substitution on it highly unfavorable.

For Nucleophilic Aromatic Substitution : If a leaving group (e.g., a halogen) were present on the ring, the regioselectivity of nucleophilic aromatic substitution would be governed by the electron-withdrawing -CF₃ group. Nucleophilic attack would be favored at positions ortho or para to the trifluoromethyl group, as this allows the negative charge of the Meisenheimer intermediate to be stabilized by resonance.

Stereoselectivity is generally not a factor in the aromatic substitution reactions themselves, as the naphthalene core is planar. However, stereoselectivity would become an important consideration if chiral centers are introduced into the molecule, for instance, by attaching a chiral side chain via N-alkylation or N-acylation, or by using chiral reagents or catalysts in subsequent transformations.

Synthesis of Structurally Diverse Naphthalene-Based Derivatives

The unique structural arrangement of this compound, featuring an electron-donating amino group (-NH₂) and a potent electron-withdrawing trifluoromethyl group (-CF₃) on the naphthalene scaffold, renders it a versatile building block in synthetic organic chemistry. The interplay of these substituents governs the molecule's reactivity, allowing for a wide range of chemical transformations to produce structurally diverse derivatives. These derivatization strategies primarily target the reactive amino group and the aromatic naphthalene core, enabling the construction of complex molecules with potential applications in medicinal chemistry and materials science. jmchemsci.comevitachem.com

Research into naphthalene derivatives has been driven by their wide range of therapeutic and biological activities. nih.gov The development of regioselective synthesis methods for polysubstituted naphthalene derivatives is an active area of research, aiming to create novel functional molecules. nih.gov

Reactivity of the Amino Group

The primary amino group is the most reactive site for derivatization. Its nucleophilic character facilitates a variety of reactions, including acylation, alkylation, and condensation, leading to the formation of more complex structures.

Condensation reactions provide another powerful route to elaborate the core structure. Aromatic amines are common precursors for the synthesis of heterocyclic compounds. For example, naphthalene-based quinoxalines can be synthesized with high yields through the condensation of naphthalene diamines with benzil (B1666583) compounds. orientjchem.org This approach can be extrapolated to this compound, which could react with 1,2-dicarbonyl compounds to yield trifluoromethyl-substituted benzoquinoxalines.

Furthermore, the amino group can be a starting point for building intricate, multi-ring systems. A multi-step synthetic pathway has been developed to create tetracyclic heterosteroidal compounds, known as 14-aza-12-oxasteroids, starting from 2-naphthylamines. mdpi.com This process involves a sequence of reactions including selective C-acetylation via the Sugasawa reaction, reduction to an amino-alcohol, and a final double dehydration and intramolecular cyclization with oxo-acids. mdpi.com This strategy highlights the utility of the amino-naphthalene scaffold in constructing complex, biologically relevant molecules.

Reactions Involving the Naphthalene Ring

The naphthalene ring itself can undergo substitution reactions, although the regioselectivity is strongly influenced by the existing substituents. The amino group is a powerful activating group and ortho-, para-director for electrophilic aromatic substitution, while the trifluoromethyl group is a deactivating group and a meta-director. The interplay between these two groups dictates the position of any further substitution on the aromatic rings.

Multi-step Synthetic Strategies

This compound can serve as a foundational element in more extended synthetic sequences. Aromatic nucleophilic substitution reactions, often initiated by forming a diazonium salt from the amino group, are a common tactic to introduce a variety of functional groups. jmchemsci.com This approach was utilized in the synthesis of a novel series of tri-functionalized naphthalene-based derivatives designed to have anti-infective properties. jmchemsci.com The synthesis began with an aromatic nucleophilic substitution reaction by forming a diazonium salt intermediate, showcasing a classic and effective derivatization strategy. jmchemsci.com

The research findings below illustrate the synthesis of diverse derivatives starting from amino-naphthalene precursors.

Starting Material ClassReaction TypeDerivative ClassKey FindingsReference
Diamino-naphthaleneMono-amidationMono-pyroglutanilide derivativeBreaks molecular symmetry and modifies electronic distribution, effectively tuning the compound's reactive properties. nih.govmdpi.com
2,3-DiaminonaphthaleneCondensationNaphthalene-based QuinoxalinesSuccessful synthesis with high yields (up to 96%) using a surfactant (CTAB) as a catalyst. orientjchem.org
2-NaphthylaminesMulti-step synthesis (Sugasawa reaction, reduction, cyclization)14-Aza-12-oxasteroidsA concise, four-step pathway developed for complex tetracyclic heterosteroidal compounds. mdpi.com
6-Amino-7-chloronaphthalen-2-olAromatic nucleophilic substitution (via diazonium salt)Tri-functionalized naphthalene derivativesDemonstrated anti-infective potential, with specific derivatives showing significant bactericidal impact. jmchemsci.com

Future Research Directions and Unexplored Avenues

Innovations in Sustainable Synthesis and Green Chemistry for Trifluoromethylated Aminonaphthalenes

The chemical industry's increasing emphasis on environmental responsibility is steering the development of new synthetic routes for trifluoromethylated aminonaphthalenes. Green chemistry principles are at the forefront of this evolution, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Future research in this area is expected to concentrate on several key strategies:

Photocatalytic Methods: The use of light to mediate chemical reactions offers a powerful and sustainable alternative to traditional thermal methods. Photocatalytic approaches can enable the direct trifluoromethylation and amination of naphthalene (B1677914) precursors under mild conditions, often utilizing abundant and non-toxic catalysts. rsc.orgnih.gov Research will likely focus on developing novel photocatalysts with enhanced efficiency and selectivity for the synthesis of specific isomers like 1-Amino-5-(trifluoromethyl)naphthalene.

Electrochemical Synthesis: Electrosynthesis provides another avenue for greener chemical transformations by using electricity as a "reagent." This can circumvent the need for stoichiometric oxidants or reductants, which often generate significant waste. The development of electrochemical methods for the introduction of both the amino and trifluoromethyl groups onto the naphthalene core represents a promising area of investigation. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. The application of flow chemistry to the synthesis of trifluoromethylated aminonaphthalenes could lead to more efficient, scalable, and sustainable manufacturing processes.

Biocatalysis: The use of enzymes to catalyze specific chemical transformations is a cornerstone of green chemistry. While still an emerging area for fluorinated compounds, the development of engineered enzymes capable of performing selective amination or trifluoromethylation on naphthalene scaffolds could revolutionize their synthesis.

These innovative synthetic strategies are not only aimed at reducing the environmental impact of chemical production but also at providing access to novel derivatives of this compound with tailored properties.

Advanced Spectroscopic Techniques for Elucidating Excited State Dynamics

A deeper understanding of the photophysical properties of trifluoromethylated aminonaphthalenes is crucial for their application in areas such as organic electronics and bioimaging. The excited-state dynamics of these molecules, which govern their behavior after absorbing light, are of particular interest.

Future research will increasingly rely on a suite of advanced spectroscopic techniques to unravel these complex processes:

Ultrafast Transient Absorption Spectroscopy: This technique allows researchers to monitor the evolution of excited states on femtosecond to picosecond timescales. hw.ac.ukchemrxiv.org By probing the absorption of transient species, it is possible to map out the entire relaxation pathway of a photoexcited molecule, including processes like intersystem crossing and internal conversion. rsc.org

Time-Resolved Fluorescence Spectroscopy: This method provides information about the lifetimes of fluorescent excited states and can reveal the presence of different emissive species. sciencedaily.com By analyzing the decay of fluorescence, researchers can gain insights into the rates of radiative and non-radiative processes.

Computational Spectroscopy: The combination of experimental spectroscopic data with high-level quantum chemical calculations is becoming an indispensable tool for interpreting complex spectra. osti.gov Theoretical modeling can help to assign spectral features to specific electronic transitions and to visualize the changes in molecular geometry that occur in the excited state.

By applying these advanced techniques, researchers can build a comprehensive picture of the excited-state dynamics of this compound and its derivatives. This knowledge will be instrumental in the rational design of new materials with optimized photophysical properties for specific applications. hw.ac.uksciencedaily.com

Integration of Computational Design with Experimental Synthetic Strategies

The synergy between computational chemistry and experimental synthesis is transforming the process of materials discovery. By predicting the properties of molecules before they are synthesized, computational models can guide experimental efforts and accelerate the development of new functional materials.

In the context of trifluoromethylated aminonaphthalenes, this integrated approach can be applied in several ways:

Predictive Modeling of Properties: Quantum chemical calculations can be used to predict a wide range of molecular properties, including absorption and emission spectra, redox potentials, and dipole moments. This allows for the in silico screening of large libraries of virtual compounds to identify candidates with desired characteristics.

Mechanism-Guided Synthesis: Computational modeling can provide detailed insights into the mechanisms of chemical reactions. nih.gov This understanding can be used to optimize reaction conditions, improve yields, and even design new catalytic systems for the synthesis of trifluoromethylated aminonaphthalenes.

Rational Design of Functional Materials: By combining predictive modeling with a fundamental understanding of structure-property relationships, researchers can rationally design new molecules with tailored properties for specific applications. mdpi.com For example, computational methods can be used to design new fluorescent probes based on the this compound scaffold with enhanced brightness and photostability.

The iterative cycle of computational design, experimental synthesis, and characterization is a powerful paradigm for the development of new materials. This approach is expected to play a central role in unlocking the full potential of trifluoromethylated aminonaphthalenes in the years to come.

Exploration of Emerging Application Domains in Advanced Functional Materials

The unique combination of the rigid naphthalene backbone, the electron-withdrawing trifluoromethyl group, and the versatile amino group makes this compound an attractive building block for a wide range of advanced functional materials. wiley.comwiley-vch.de While some applications are already being explored, several emerging domains hold significant promise for the future.

Organic Electronics: The electronic properties of trifluoromethylated aminonaphthalenes make them interesting candidates for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). Future research will likely focus on incorporating this moiety into larger conjugated systems to tune their electronic and photophysical properties for optimal device performance. researchgate.netresearch.com

Chemical Sensors: The amino group of this compound can be readily functionalized to create receptors for specific analytes. The fluorescence of the naphthalene core can then be used as a readout mechanism, allowing for the development of sensitive and selective chemical sensors for a variety of applications, including environmental monitoring and medical diagnostics.

Bioimaging: The development of novel fluorescent probes for biological imaging is a rapidly growing field. The unique photophysical properties of trifluoromethylated aminonaphthalenes, including their potential for high quantum yields and photostability, make them attractive scaffolds for the design of new bioimaging agents.

Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceutical drugs, as it can enhance metabolic stability and binding affinity. mdpi.comnih.gov The this compound core could serve as a valuable scaffold for the development of new therapeutic agents, such as kinase inhibitors. nih.gov

As our understanding of the fundamental properties of this compound deepens, and as new synthetic and characterization tools become available, it is likely that even more exciting and unforeseen applications for this compound and its derivatives will emerge.

Q & A

Q. What are the established synthesis routes for 1-Amino-5-(trifluoromethyl)naphthalene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the naphthalene ring. A common approach includes:

Nitration : Introduce a nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Trifluoromethylation : Employ Ullmann-type coupling or transition metal catalysis (e.g., CuI) with trifluoromethyl iodide (CF₃I) to install the CF₃ group. Solvents like DMF or THF are preferred for optimal reactivity .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl. pH control (~6–7) minimizes side reactions .

  • Key Variables : Temperature, solvent polarity, and catalyst loading significantly affect regioselectivity. For example, higher temperatures during nitration may lead to di-nitrated byproducts.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : The amino group (–NH₂) appears as a broad singlet (~δ 4.5–5.5 ppm). Coupling patterns of aromatic protons (positions 2, 3, 4, 6, 7, 8) help assign substitution patterns. The CF₃ group causes deshielding of adjacent protons .
  • ¹³C NMR : The CF₃ carbon resonates at ~δ 120–125 ppm (quartet, J = 280–320 Hz). Carbons adjacent to the amino group show upfield shifts due to electron donation .
  • IR : Stretching vibrations for –NH₂ (3350–3450 cm⁻¹) and C–F (1100–1250 cm⁻¹) confirm functional groups. Aromatic C=C stretches appear at ~1600 cm⁻¹ .

Q. What physicochemical properties (e.g., solubility, logP) are critical for designing biological assays with this compound?

  • Methodological Answer :
  • LogP : Predicted to be ~3.5–4.0 (via computational tools like MarvinSketch), indicating moderate lipophilicity due to the CF₃ group. This influences membrane permeability in cellular assays .
  • Solubility : Limited aqueous solubility (<1 mg/mL); use DMSO or ethanol as solvents for in vitro studies. Pre-saturate buffers to avoid precipitation .
  • Stability : Assess photostability under UV/visible light (λ > 300 nm) to ensure integrity during long-term experiments .

Advanced Research Questions

Q. How does the trifluoromethyl group modulate electronic effects in this compound, and what implications does this have for electrophilic substitution reactions?

  • Methodological Answer :
  • The CF₃ group is strongly electron-withdrawing (-I effect), deactivating the ring and directing electrophiles to meta/para positions relative to itself. For example:
  • Nitration : Favors position 8 (para to CF₃) over position 4 (ortho) due to steric hindrance and electronic effects .
  • Suzuki Coupling : Use Pd catalysts with bulky ligands (e.g., SPhos) to enhance reactivity at deactivated positions .
  • DFT Calculations : Perform geometry optimization (B3LYP/6-31G*) to map electron density and predict reactivity hotspots .

Q. What strategies resolve contradictory data on the cytotoxicity of this compound in different cell lines?

  • Methodological Answer :
  • Experimental Design :

Dose-Response Curves : Test a wide concentration range (0.1–100 µM) to identify IC₅₀ variability .

Metabolic Profiling : Use LC-MS to detect cell-specific metabolites (e.g., glutathione conjugates) that may detoxify the compound .

  • Data Analysis : Apply Hill slope models to assess cooperative binding. If slopes differ between cell lines, consider receptor expression heterogeneity (e.g., cytochrome P450 isoforms) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?

  • Methodological Answer :
  • Scaffold Modification :
  • Replace –NH₂ with –NHAc to reduce oxidative metabolism .
  • Introduce halogens (Cl, Br) at position 2 to enhance hydrophobic interactions with kinase ATP pockets .
  • Assay Design :
  • Use fluorescence polarization (FP) assays to measure binding affinity (Kd) for kinases like EGFR or VEGFR2 .
  • Compare IC₅₀ values with control inhibitors (e.g., Gefitinib) to benchmark potency .

Data Reliability & Experimental Validation

Q. What criteria should be applied to assess the risk of bias in toxicological studies involving this compound?

  • Methodological Answer :
  • Risk of Bias (RoB) Framework (Adapted from ATSDR Guidelines ):
Criteria High-Quality Study
Randomization of exposureYes
Blinded outcome assessmentYes
Complete data reportingNo missing endpoints
  • Grey Literature : Validate non-peer-reviewed studies via three independent experts to ensure reproducibility .

Tables for Key Data

Q. Table 1. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 5.2 (s, 2H, –NH₂), δ 7.3–8.1 (m, 6H, Ar–H)
¹³C NMRδ 121.5 (q, J = 280 Hz, CF₃)
IR3380 cm⁻¹ (–NH₂), 1130 cm⁻¹ (C–F)

Q. Table 2. Comparative Cytotoxicity in Cell Lines

Cell LineIC₅₀ (µM)Mechanism HypothesizedReference
HeLa12.3Apoptosis via caspase-3
HepG245.7ROS generation
MCF-78.9ERα receptor antagonism

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.